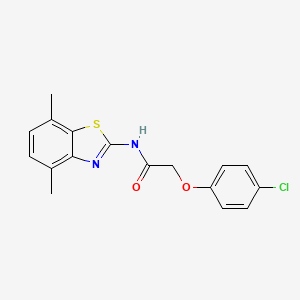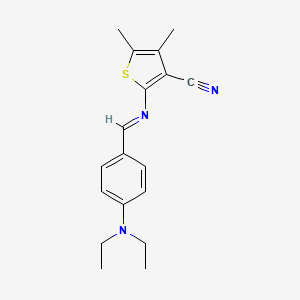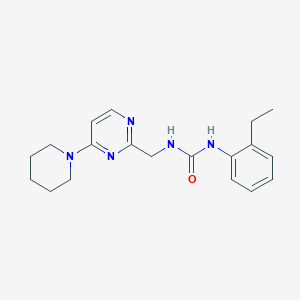
Lithium(1+) ion 1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(1-methylazetidin-3-yl)methanol hydrochloride" is related to the requested compound. It has a CAS Number of 2174002-18-5 and a molecular weight of 137.61 . The physical form of this compound is oil .
Molecular Structure Analysis
The related compound “(1-Methylazetidin-3-yl)MethanaMine” has a molecular formula of C5H12N2 and a molecular weight of 100.162 . The InChI code for this compound is 1S/C5H11NO.ClH/c1-6-2-5 (3-6)4-7;/h5,7H,2-4H2,1H3;1H .
Physical And Chemical Properties Analysis
The related compound “(1-Methylazetidin-3-yl)MethanaMine” has a density of 0.9±0.1 g/cm3, a boiling point of 111.5±8.0 °C at 760 mmHg, and a flash point of 23.2±13.6 °C .
科学的研究の応用
Biomedical Applications
Lithium ions, including Lithium(1+), have shown significant promise in various biomedical applications. Notably, lithium ions are instrumental in enhancing the remyelination of peripheral nerves and stimulating the proliferation of neural progenitor cells and retinoblastoma cells through the activation of the Wnt/β-catenin signaling pathway. This mechanism is particularly relevant in the field of regenerative medicine and neural tissue engineering. A study incorporated lithium ions into mesoporous bioactive glass scaffolds, demonstrating enhanced cell proliferation and cementogenic differentiation of human periodontal ligament-derived cells (hPDLCs), suggesting a novel approach to periodontal tissue engineering and regeneration (Han et al., 2012).
Electrochemical Applications
In the realm of electrochemical applications, lithium ions are pivotal in the development of electrolytes for lithium metal batteries. Ionic liquids containing lithium ions, including Lithium(1+), exhibit enhanced ionic conductivity and thermal stability, making them suitable for high-voltage lithium battery systems. Research has explored various cations in combination with lithium ions, demonstrating the potential for improved battery performance and stability (Maftoon-Azad & Nazari, 2017).
Neurological Research
Lithium's neuroprotective properties have been extensively studied, with evidence suggesting lithium's efficacy in treating mood affect disorders such as bipolar disorder. Lithium ions are known to impact several molecular targets, contributing to their therapeutic range. Research in Caenorhabditis elegans has shown that exposure to lithium ions at clinically relevant concentrations can increase survival during aging, pointing towards lithium's potential in longevity and aging studies (McColl et al., 2008).
Cell Signaling and Development
Lithium ions have been found to act as a specific inhibitor of the GSK-3 family of protein kinases, mimicking Wingless signaling in intact cells. This discovery opens up potential therapeutic avenues for lithium in the modulation of cell signaling and developmental processes, providing a molecular basis for its diverse effects on human behavior and early embryonic development (Stambolic et al., 1996).
Materials Science
Lithium ions are integral to the synthesis and optimization of materials for energy storage applications. For instance, the development of new positive electrode materials for lithium-ion batteries has benefited from the incorporation of lithium ions, enhancing electrical conductivity and overall battery performance (Pouillerie et al., 2000).
Safety and Hazards
特性
IUPAC Name |
lithium;1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.Li/c1-10-4-7(5-10)11-3-6(9(13)14)2-8(11)12;/h6-7H,2-5H2,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLZSMBOXYCJDA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1CC(C1)N2CC(CC2=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613377.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2613378.png)
![4-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2613379.png)



![Methyl 2-{[2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2613386.png)

![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613389.png)


![8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2613397.png)

